GDP-Fucose-Tz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H52N10O21P2 |

|---|---|

Molecular Weight |

1022.8 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C36H52N10O21P2/c1-19-42-44-31(45-43-19)20-2-4-21(5-3-20)62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-24(47)38-16-22-26(48)28(50)30(52)35(65-22)66-69(56,57)67-68(54,55)63-17-23-27(49)29(51)34(64-23)46-18-39-25-32(46)40-36(37)41-33(25)53/h2-5,18,22-23,26-30,34-35,48-52H,6-17H2,1H3,(H,38,47)(H,54,55)(H,56,57)(H3,37,40,41,53)/t22?,23-,26-,27?,28+,29+,30?,34-,35-/m1/s1 |

InChI Key |

FDHASYQWHCLAFG-ZHOIEPNKSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3[C@H]([C@@H](C([C@H](O3)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3C(C(C(C(O3)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to GDP-Fucose-Tz and its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine diphosphate fucose tetrazine (GDP-Fucose-Tz) is a chemically modified nucleotide sugar that serves as a powerful tool in the field of chemical biology, particularly for metabolic glycoengineering and bioorthogonal chemistry.[1][2] It is an analog of the natural fucose donor, GDP-fucose, and is designed for the specific labeling and subsequent detection or manipulation of fucosylated glycans in living systems. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and relevant quantitative data.

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in numerous biological processes, including cell signaling, immune responses, and development.[3][4] Altered fucosylation patterns are often associated with diseases such as cancer. The ability to study fucosylated glycans in their native environment is therefore of significant interest. This compound facilitates this by enabling the introduction of a bioorthogonal handle—the tetrazine moiety—into cellular glycans.

Mechanism of Action

The mechanism of action of this compound is a two-stage process that combines cellular metabolic machinery with a highly specific and rapid chemical ligation reaction.

Stage 1: Metabolic Incorporation

The process begins with the introduction of this compound into a biological system. Unlike fucose analogs that rely on the multi-step salvage pathway for conversion into a usable nucleotide sugar donor, this compound can directly enter the later stages of glycan biosynthesis.

-

Transport: this compound is transported into the Golgi apparatus, the primary site of glycosylation.

-

Fucosyltransferase Activity: Inside the Golgi, fucosyltransferases (FucTs) recognize this compound as a substrate, albeit with a modified fucose. These enzymes catalyze the transfer of the fucose-tetrazine moiety onto various glycan acceptors on proteins and lipids. This results in the metabolic labeling of cellular glycoconjugates with the tetrazine group.

This metabolic labeling strategy is advantageous as it leverages the cell's own enzymatic machinery to incorporate the chemical reporter, ensuring that the labeling reflects natural fucosylation patterns.

Stage 2: Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)

Once the tetrazine handle is incorporated into cellular glycans, it can be detected and manipulated through a bioorthogonal reaction. The reaction of choice for tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

-

Reaction Partners: The electron-deficient tetrazine ring on the fucosylated glycan acts as the diene. It reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.

-

Cycloaddition: The tetrazine and TCO undergo a rapid and highly selective [4+2] cycloaddition reaction.

-

Byproduct Elimination: This is followed by a retro-Diels-Alder reaction that releases a stable molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.

The IEDDA reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently within a complex biological environment without interfering with native biochemical processes. The TCO partner can be conjugated to various probes, such as fluorophores, biotin, or drug molecules, allowing for a wide range of applications, including imaging, purification, and targeted drug delivery.

Data Presentation

Quantitative data for the application of tetrazine-based bioorthogonal reactions is crucial for experimental design. The following table summarizes key kinetic parameters.

| Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |

| Tetrazine & trans-cyclooctene | 2000 | 9:1 Methanol/Water | |

| Tetrazine-amino acid (Tet-v2.0) & sTCO | 72,500 ± 1660 | in cellulo |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with a Fucose Analog

This protocol provides a general procedure for labeling cultured mammalian cells with a fucose analog, which is a prerequisite for subsequent reaction with a tetrazine-modified probe if one were to use a TCO-modified fucose analog. A similar principle applies when directly using this compound, though direct delivery into the cytoplasm (e.g., via microinjection) might be necessary for the charged nucleotide sugar.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Fucose analog (e.g., a TCO-modified fucose)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of the fucose analog. The optimal concentration should be determined empirically but typically ranges from 20 µM to 500 µM.

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvest and Lysis:

-

For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add cell lysis buffer supplemented with protease inhibitors.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Storage: Store the cell lysates at -80°C for subsequent analysis.

Protocol 2: Bioorthogonal Ligation for Fluorescence Imaging

This protocol describes the general steps for ligating a tetrazine-conjugated fluorophore to cells that have been metabolically labeled with a TCO-containing fucose analog. The inverse experiment with this compound labeled cells and a TCO-fluorophore would follow the same principles.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Tetrazine-conjugated fluorophore

-

PBS or complete culture medium

-

Imaging medium (e.g., phenol red-free medium)

Procedure:

-

Preparation of Tetrazine Probe Solution: Dilute the tetrazine-conjugated fluorophore in PBS or culture medium to the desired final concentration. A typical starting concentration is 1-10 µM.

-

Labeling Reaction:

-

Remove the labeling medium from the cells and wash with PBS.

-

Add the tetrazine-containing medium to the cells.

-

Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time depends on the specific reactants.

-

-

Washing: For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence. For fluorogenic probes that increase in fluorescence upon reaction, this step may be less critical.

-

Imaging: Replace the wash buffer with an appropriate imaging medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

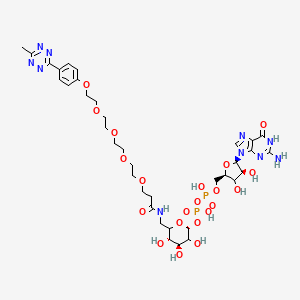

Caption: Metabolic pathway for the incorporation of this compound into glycans.

References

An In-depth Technical Guide to GDP-Fucose-Tz for Studying Fucosylation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes. These include cell-cell recognition, signal transduction, inflammation, and cancer metastasis. The dysregulation of fucosylation is increasingly recognized as a hallmark of various diseases, making the study of fucosylation pathways a pivotal area of research for biomarker discovery and therapeutic development.

Fucosyltransferases (FUTs) catalyze the transfer of fucose from the donor substrate Guanosine Diphosphate-Fucose (GDP-Fucose) onto glycan structures. To probe these dynamic processes, chemical reporters that mimic natural substrates have become indispensable tools. GDP-Fucose-Tetrazine (GDP-Fucose-Tz) is a state-of-the-art chemical probe designed for the metabolic labeling and subsequent detection of fucosylated glycoproteins.

This guide provides a comprehensive overview of the application of this compound, detailing its mechanism, experimental protocols, and its role in elucidating fucosylation-dependent signaling pathways. This compound is a GDP-fucose analog that contains a tetrazine group. This modification allows it to be utilized by fucosyltransferases, incorporating the tetrazine moiety into newly synthesized glycans. The tetrazine group serves as a bioorthogonal handle for chemical ligation via the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained dienophile, such as trans-cyclooctene (TCO). This highly specific and rapid "click chemistry" reaction enables the attachment of reporter molecules, such as biotin or fluorophores, for the detection, visualization, and enrichment of fucosylated biomolecules.

Fucosylation Biosynthesis and Metabolic Labeling

In mammalian cells, GDP-Fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway, which accounts for the majority of GDP-fucose production, converts GDP-mannose to GDP-fucose. The salvage pathway utilizes free fucose from the extracellular environment or lysosomal degradation of glycoconjugates to synthesize GDP-fucose.[1][2]

Metabolic labeling with fucose analogs typically exploits the salvage pathway. Analogs like peracetylated 6-alkynyl-fucose can be taken up by cells and are converted to their corresponding GDP-fucose analogs.[3] However, the efficiency of these multi-step enzymatic conversions can be a limiting factor. This compound offers a potential advantage by bypassing the initial steps of the salvage pathway, directly providing the fucosyltransferase with a modified donor substrate. This can lead to more efficient labeling, especially in systems where the salvage pathway enzymes have low tolerance for modified fucose analogs.[4]

Chemical Reporter Strategy: this compound and iEDDA Click Chemistry

The power of this compound lies in the subsequent detection step, which utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction. The tetrazine moiety on the incorporated fucose analog reacts with a trans-cyclooctene (TCO)-containing probe in a highly specific and rapid manner. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

References

The Role of GDP-Fucose-Tz in Modern Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the study of fucosylation—the enzymatic addition of fucose to glycans—is paramount to understanding a vast array of physiological and pathological processes. Fucosylated glycans are critically involved in cell adhesion, signaling, and immune responses. Alterations in fucosylation patterns are well-established hallmarks of various diseases, including cancer and inflammation. The advent of bioorthogonal chemistry has revolutionized our ability to study these modifications in living systems. This guide focuses on a powerful tool in this field: Guanosine Diphosphate-Fucose-Tetrazine (GDP-Fucose-Tz).

This compound is a chemically modified analog of GDP-fucose, the natural donor substrate for fucosyltransferases.[1] By introducing a tetrazine (Tz) moiety, this probe allows for the direct metabolic labeling of fucosylated glycans. Unlike fucose analogs that rely on the cell's salvage pathway to be converted into a GDP-fucose analog, this compound can be directly utilized by fucosyltransferases within the Golgi apparatus.[2][3] This direct delivery can bypass the often inefficient enzymatic steps of the salvage pathway, leading to more robust labeling.[2][3] Once incorporated into glycans, the tetrazine group serves as a bioorthogonal handle for highly specific and rapid ligation with a trans-cyclooctene (TCO) partner via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction enables the attachment of a wide variety of reporter molecules, such as fluorophores for imaging or biotin for enrichment and proteomic analysis.

Chemoenzymatic Synthesis of GDP-Fucose Analogs

The synthesis of GDP-fucose and its analogs can be a costly and complex process. A chemoenzymatic approach offers a more efficient and scalable alternative. This method utilizes the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which can convert fucose and its analogs first to fucose-1-phosphate and subsequently to the corresponding GDP-fucose derivative.

Brief Synthesis Workflow:

-

Expression and Purification of FKP: The gene encoding for FKP from a bacterial source (e.g., Bacteroides fragilis) is cloned into an expression vector and transformed into E. coli. The recombinant enzyme is then overexpressed and purified.

-

One-Pot Enzymatic Reaction: The fucose analog (in this case, a tetrazine-modified fucose) is incubated with the purified FKP enzyme in the presence of ATP and GTP.

-

Purification: The resulting GDP-fucose analog is purified from the reaction mixture using chromatographic techniques.

This method has been successfully used to generate a library of GDP-fucose derivatives with modifications at the C-5 position in high yields.

Mechanism of Action and Bioorthogonal Ligation

The utility of this compound lies in its two-step application: metabolic incorporation followed by bioorthogonal ligation.

-

Metabolic Incorporation: this compound is introduced to cells, where it is transported into the Golgi apparatus. Fucosyltransferases (FUTs) recognize it as a substrate and transfer the fucose-tetrazine moiety to acceptor glycans on proteins and lipids.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: The tetrazine-labeled cells are then treated with a TCO-functionalized probe (e.g., TCO-dye or TCO-biotin). The tetrazine and TCO undergo a rapid and highly specific [4+2] cycloaddition reaction, forming a stable covalent bond. This reaction is exceptionally fast and proceeds efficiently in complex biological environments without the need for a catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data related to metabolic labeling with fucose analogs and the kinetics of the TCO-tetrazine ligation.

| Parameter | Value | Cell Type/System | Reference |

| Metabolic Labeling with Fucose Analogs | |||

| Intracellular GDP-fucose concentration (baseline) | ~5 µM | HEK293T cells | |

| Intracellular GDP-fucose concentration (after 5 mM fucose supplementation) | ~200-250 µM | HEK293T cells | |

| Optimal concentration for fucose analog labeling | 10-200 µM | Jurkat cells | |

| Incubation time for metabolic labeling | 24-72 hours | Cultured mammalian cells | |

| TCO-Tetrazine Ligation Kinetics | |||

| Second-order rate constant | > 800 M⁻¹s⁻¹ | General | |

| Reaction pH range | 6-9 | PBS buffer | |

| Reaction temperature | Room temperature or 37°C | General | |

| Incubation time for protein conjugation | 10-60 minutes | In vitro |

Detailed Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Fucosylated Glycans in Zebrafish Embryos

This protocol is adapted from methods for labeling fucosylated glycans in developing zebrafish using GDP-fucose analogs.

Materials:

-

This compound

-

One-cell stage zebrafish embryos

-

Microinjection apparatus

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.4)

-

TCO-conjugated fluorophore (e.g., TCO-Alexa Fluor 488)

-

Confocal microscope

Procedure:

-

Preparation of Injection Solution: Prepare a solution of this compound at a concentration of 20 mM in 0.2 M KCl. A tracer dye such as phenol red (0.1%) can be included to visualize the injection.

-

Microinjection: Microinject approximately 1-2 nL of the this compound solution into the yolk of one-cell stage zebrafish embryos.

-

Incubation: Allow the embryos to develop in E3 embryo medium at 28.5°C to the desired stage (e.g., 9.5 hours post-fertilization).

-

Bioorthogonal Ligation: Transfer the embryos to a solution containing the TCO-conjugated fluorophore in E3 medium. The optimal concentration of the TCO-probe should be determined empirically, but a starting point of 10-50 µM can be used. Incubate for 30-60 minutes at 28.5°C.

-

Washing: Wash the embryos three times with fresh E3 embryo medium to remove excess TCO-probe.

-

Imaging: Mount the embryos and image using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

Protocol 2: Proteomic Analysis of Fucosylated Glycoproteins

This protocol outlines a general workflow for the enrichment and analysis of fucosylated proteins following metabolic labeling with this compound and ligation with TCO-biotin.

Materials:

-

Cells metabolically labeled with this compound

-

TCO-PEG-biotin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Trypsin

-

Reagents for reduction and alkylation (DTT and iodoacetamide)

-

Mass spectrometer

Procedure:

-

Bioorthogonal Ligation with TCO-Biotin:

-

Harvest the metabolically labeled cells and prepare a cell lysate.

-

Incubate the lysate with TCO-PEG-biotin at a concentration of 100-200 µM for 1-2 hours at room temperature.

-

-

Enrichment of Biotinylated Glycoproteins:

-

Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

-

Alkylate with iodoacetamide (25 mM) for 20 minutes at room temperature in the dark.

-

Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Peptide Extraction and Desalting:

-

Collect the supernatant containing the tryptic peptides.

-

Perform additional washes of the beads to recover any remaining peptides.

-

Combine the supernatants and desalt the peptides using a C18 StageTip or similar method.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the fucosylated peptides and proteins using appropriate database search algorithms.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Fucosylation plays a critical role in regulating key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways.

Caption: Role of core fucosylation in EGFR signaling.

Caption: O-Fucosylation is essential for Notch signaling.

Experimental Workflows

Caption: General workflow for metabolic labeling with this compound.

References

Probing Fucosyltransferase Activity with Bioorthogonal Chemistry: A Technical Guide to GDP-Fucose Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic transfer of a fucose sugar from a donor substrate to an acceptor molecule, is a critical post-translational modification implicated in a vast array of biological processes, from cell adhesion and signaling to cancer metastasis and inflammation. The enzymes responsible for this modification, fucosyltransferases (FUTs), are key targets for both fundamental research and therapeutic development. The ability to accurately measure FUT activity is paramount for understanding their roles in disease and for screening potential inhibitors.

This technical guide provides a comprehensive overview of the use of bioorthogonal GDP-fucose analogs as probes for fucosyltransferase activity. While the specific probe "GDP-Fucose-Tz" (tetrazine) is not yet described in mainstream literature, this guide will focus on the state-of-the-art bioorthogonal ligation between tetrazines and trans-cyclooctenes (TCO) as a highly efficient detection method for fucosylation. This is typically achieved by employing a GDP-fucose analog bearing a compatible bioorthogonal handle, such as an alkyne or an azide, which is subsequently detected with a tetrazine or TCO-functionalized reporter. This two-step approach offers exceptional specificity and reaction kinetics.

Principle of the Bioorthogonal Fucosylation Assay

The core principle of this assay is a two-stage process that leverages the specificity of enzymatic fucosylation and the efficiency of bioorthogonal "click" chemistry.

-

Enzymatic Transfer of a Modified Fucose: A fucosyltransferase enzyme recognizes and transfers a fucose analog, which has been modified to include a small, bio-inert chemical handle (e.g., an alkyne or azide), from a GDP-fucose analog donor to a specific acceptor substrate. This step ensures that the chemical probe is only incorporated where fucosylation occurs.

-

Bioorthogonal Ligation for Detection: The incorporated chemical handle is then detected by a reaction with a complementary probe that is conjugated to a reporter molecule (e.g., a fluorophore or biotin). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier example of such a bioorthogonal reaction, known for its exceptionally fast reaction rates without the need for a toxic catalyst.[1][2]

This approach allows for highly sensitive and specific quantification of fucosyltransferase activity, both in vitro and in living cells.

GDP-Fucose Analogs as Probes

A variety of GDP-fucose analogs have been developed for probing fucosyltransferase activity. These can be broadly categorized based on the nature of the modification on the fucose moiety.

-

Alkynyl- and Azido-Fucose Analogs: These are the most widely used probes for metabolic labeling and in vitro assays.[3][4][5] The small size of the alkyne and azide groups generally allows for efficient processing by the cellular machinery and recognition by fucosyltransferases. Once incorporated, they can be detected via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

-

Isotopically Labeled Fucose Analogs: GDP-fucose containing stable isotopes, such as ¹³C, can be used in fucosyltransferase assays where detection is performed by mass spectrometry. This method offers high precision and is particularly useful for inhibitor screening.

-

Fluorescently Labeled Fucose Analogs: Direct conjugation of a fluorophore to GDP-fucose allows for a more direct detection method, often used in Fluorescence Resonance Energy Transfer (FRET)-based assays.

Data Presentation: Comparison of Bioorthogonal Probes

| Probe Type | Bioorthogonal Handle | Detection Method | Key Advantages | Considerations |

| GDP-6-Alkynyl-Fucose | Terminal Alkyne | CuAAC, SPAAC | Small, bio-inert handle; versatile detection with various azide probes. | CuAAC requires a copper catalyst which can be toxic to cells. |

| GDP-6-Azido-Fucose | Azide | CuAAC, SPAAC | Small, bio-inert handle; versatile detection with various alkyne probes. | Azides can be reduced in the cellular environment. |

| GDP-Fucose-(TCO) | Trans-cyclooctene | Tetrazine Ligation | Extremely fast, catalyst-free reaction kinetics. | TCO is a bulky group and its direct incorporation into GDP-fucose may hinder enzymatic recognition. |

| GDP-Fucose-(Tetrazine) | Tetrazine | TCO Ligation | Extremely fast, catalyst-free reaction kinetics. | Tetrazine is a bulky group and its direct incorporation into GDP-fucose may hinder enzymatic recognition. |

| ¹³C-GDP-Fucose | Stable Isotope | Mass Spectrometry | High precision and specificity; ideal for quantitative inhibitor screening. | Requires specialized equipment (mass spectrometer). |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis and incorporation of a GDP-Fucose analog.

Caption: Bioorthogonal detection of fucosylated glycoproteins.

Experimental Protocols

Protocol 1: In Vitro Fucosyltransferase Activity Assay using GDP-6-Alkynyl-Fucose and Tetrazine-TCO Ligation

This protocol describes a two-step assay to measure the activity of a purified fucosyltransferase or FUT activity in a cell lysate.

Materials:

-

Recombinant fucosyltransferase or cell lysate

-

GDP-6-alkynyl-fucose (donor substrate)

-

Acceptor substrate (e.g., N-acetyllactosamine)

-

FUT assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MnCl₂, 25 mM MgCl₂)

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

-

Reaction quench solution (e.g., 10 mM EDTA)

-

96-well microplate (black, flat-bottom for fluorescence reading)

-

Plate reader with appropriate excitation/emission filters for the chosen fluorophore

Procedure:

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by combining the FUT assay buffer, acceptor substrate (final concentration 1 mM), and the enzyme source.

-

For inhibitor studies, pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

-

Initiate the reaction by adding GDP-6-alkynyl-fucose to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding the quench solution.

-

-

Bioorthogonal Labeling:

-

To the quenched reaction mixture, add the tetrazine-fluorophore conjugate to a final concentration of 50 µM.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Transfer the reaction mixture to a 96-well microplate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.

-

Include negative controls (no enzyme, no GDP-6-alkynyl-fucose) to determine background fluorescence.

-

FUT activity is proportional to the background-subtracted fluorescence signal. For inhibitor studies, calculate the percent inhibition relative to a vehicle control.

-

Protocol 2: Metabolic Labeling of Cellular Fucosylation with 6-Alkynyl-Fucose

This protocol describes the metabolic incorporation of an alkynyl-fucose analog into cellular glycoproteins, followed by bioorthogonal ligation for visualization or enrichment.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Peracetylated 6-alkynyl-fucose (Ac₄FucAl)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-fluorophore or Azide-biotin conjugate

-

Click chemistry reaction buffer (e.g., for CuAAC: PBS, CuSO₄, THPTA, sodium ascorbate)

-

SDS-PAGE gels and Western blotting reagents

-

Streptavidin-HRP conjugate (for biotin labeling)

-

Fluorescence microscope (for imaging)

Procedure:

-

Metabolic Labeling:

-

Plate cells and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing Ac₄FucAl at a final concentration of 25-100 µM.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the fucose analog.

-

-

Cell Lysis or Fixation:

-

For Western Blot Analysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

For Fluorescence Microscopy:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

-

Bioorthogonal Ligation:

-

For Lysates (CuAAC):

-

To the cell lysate, add the azide-biotin conjugate, CuSO₄, THPTA, and freshly prepared sodium ascorbate.

-

Incubate at room temperature for 1 hour with gentle rotation.

-

-

For Fixed Cells (CuAAC):

-

To the permeabilized cells, add the click chemistry reaction mix containing the azide-fluorophore.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

-

Analysis:

-

Western Blot:

-

Separate the labeled proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP and detect using an appropriate chemiluminescent substrate.

-

-

Fluorescence Microscopy:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an antifade mounting medium.

-

Visualize the fucosylated glycoproteins using a fluorescence microscope.

-

-

Conclusion

The use of GDP-fucose analogs in conjunction with bioorthogonal chemistry provides a powerful and versatile platform for the sensitive and specific detection of fucosyltransferase activity. While a direct "this compound" probe is not yet readily available, the two-step approach utilizing more sterically favorable alkynyl- or azido-fucose analogs followed by highly efficient tetrazine-TCO ligation offers a robust alternative for researchers in glycobiology and drug discovery. The protocols and data presented in this guide serve as a foundation for the implementation of these cutting-edge techniques to unravel the complexities of fucosylation in health and disease.

References

- 1. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GDP-Fucose-Tetrazine in Glycan Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of GDP-Fucose-Tetrazine (GDP-Fucose-Tz) as a chemical reporter for the metabolic labeling and subsequent visualization of fucosylated glycans. We will delve into the underlying biochemical pathways, provide quantitative data on the key reactions, and offer detailed experimental protocols for its application in cellular and molecular research.

Introduction: Metabolic Glycoengineering and Bioorthogonal Chemistry

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. Aberrant fucosylation, the attachment of the deoxyhexose sugar fucose, is a hallmark of several diseases, most notably cancer.[1]

Metabolic glycoengineering (MGE) has emerged as a powerful technique to study glycans in their native environment. This approach involves introducing a synthetic monosaccharide analog, bearing a bioorthogonal chemical reporter, into living cells. The cell's own metabolic machinery then incorporates this analog into newly synthesized glycans. The chemical reporter, being biologically inert, can then be selectively reacted with a complementary probe, a process known as a bioorthogonal reaction, for visualization or enrichment.

GDP-Fucose-Tetrazine is a fucose analog that has been chemically modified with a tetrazine group. The tetrazine moiety serves as a bioorthogonal handle for a highly efficient and specific reaction with a strained alkene, such as a trans-cyclooctene (TCO), in a reaction termed the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and proceeds readily in complex biological environments without the need for a catalyst.

The Fucosylation Salvage Pathway: Incorporating this compound into Glycans

Mammalian cells utilize two primary pathways for the synthesis of GDP-fucose, the donor substrate for fucosyltransferases: the de novo pathway and the salvage pathway. Metabolic glycoengineering with fucose analogs like this compound primarily exploits the salvage pathway.

The salvage pathway begins with the uptake of extracellular fucose or fucose analogs. Inside the cell, a series of enzymatic reactions converts the fucose analog into its activated nucleotide sugar form, which can then be used by fucosyltransferases to modify glycans in the Golgi apparatus.

Quantitative Data

The efficiency of glycan labeling with this compound is dependent on several factors, including the rate of cellular uptake, the kinetics of the enzymatic reactions in the salvage pathway, and the speed of the subsequent bioorthogonal ligation.

Enzyme Kinetics

The enzymes of the fucose salvage pathway must be able to process the tetrazine-modified fucose. While specific kinetic data for this compound is not extensively published, studies on similar fucose analogs provide valuable insights. For instance, the fucose salvage pathway enzymes have been shown to be somewhat permissive to modifications at the C6 position of fucose. However, the efficiency can be lower compared to the natural substrate. One study found that the human fucose-1-phosphate guanylyltransferase (FPGT) is 160-fold less efficient with a C6-modified fucose analog compared to natural fucose.

| Enzyme | Substrate | Km | kcat | Reference |

| Fucosyltransferase V | GDP-Fucose | 50.4 ± 5.5 µM | - | |

| Fucosyltransferase V | GDP-carba-Fucose (analog) | Kᵢ = 67.1 ± 9.8 µM | - |

Table 1: Michaelis-Menten Constants (Km) and Inhibition Constants (Ki) for Fucosyltransferase V. This table provides a comparison of the binding affinity of a fucosyltransferase for the natural substrate GDP-Fucose and a modified analog.

Bioorthogonal Reaction Kinetics

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is exceptionally fast, with second-order rate constants among the highest of all bioorthogonal reactions.

| Reactants | Second-Order Rate Constant (k₂) | Reference |

| Tetrazine - TCO | ~1 - 1x10⁶ M⁻¹s⁻¹ |

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation. The rapid kinetics of this reaction allow for efficient labeling at low concentrations of reactants.

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of cellular glycans with a fucose analog and subsequent detection via click chemistry. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells

This protocol describes the incorporation of a peracetylated fucose-tetrazine analog into cellular glycans. The peracetyl groups enhance cell permeability.

Materials:

-

Peracetylated Fucose-Tetrazine analog

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured mammalian cells (e.g., HeLa, HEK293)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, culture flasks) and allow them to adhere and grow to a desired confluency (typically 50-70%).

-

Metabolic Labeling:

-

Prepare a stock solution of the peracetylated fucose-tetrazine analog in DMSO.

-

Dilute the stock solution directly into the cell culture medium to a final concentration of 25-100 µM.

-

As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.

-

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.

-

Harvesting: After incubation, harvest the cells for downstream click chemistry applications. For adherent cells, wash with PBS, then detach using a cell scraper or a gentle dissociation reagent like trypsin. For suspension cells, pellet by centrifugation.

Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Probe (e.g., for Fluorescence Microscopy)

This protocol describes the "clicking" of a fluorescent TCO probe onto the tetrazine-labeled glycans on the cell surface.

Materials:

-

Cells metabolically labeled with Fucose-Tetrazine (from Protocol 1)

-

TCO-functionalized fluorescent probe (e.g., TCO-FITC, TCO-Cy5)

-

Phosphate-Buffered Saline (PBS) or serum-free medium

-

Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Prepare Cells: After harvesting, wash the cells twice with ice-cold PBS or serum-free medium to remove any unincorporated fucose analog.

-

Prepare Labeling Solution: Dilute the TCO-functionalized fluorescent probe in staining buffer to a final concentration of 10-50 µM.

-

Labeling Reaction: Resuspend the cells in the labeling solution and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with staining buffer to remove excess probe.

-

Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Analysis of Labeled Glycans by Mass Spectrometry

This protocol outlines the general steps for preparing and analyzing tetrazine-labeled glycoproteins from cell lysates.

Materials:

-

Cell lysate from metabolically labeled cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

TCO-functionalized affinity probe (e.g., TCO-Biotin)

-

Streptavidin-coated magnetic beads

-

PNGase F

-

Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)

Procedure:

-

Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and incubate on ice. Clarify the lysate by centrifugation.

-

Click Reaction in Lysate: Add the TCO-Biotin probe to the clarified lysate and incubate to allow the click reaction to proceed.

-

Enrichment of Labeled Glycoproteins: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated glycoproteins. Wash the beads to remove non-specifically bound proteins.

-

Glycan Release: Elute the captured glycoproteins and treat with PNGase F to release the N-linked glycans.

-

Mass Spectrometry Analysis:

-

The released glycans can be directly analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to identify the structures containing the tetrazine-modified fucose.

-

Alternatively, the enriched glycoproteins can be subjected to tryptic digestion, and the resulting glycopeptides analyzed by LC-MS/MS to identify the specific sites of fucosylation.

-

Experimental and Logical Workflows

The following diagrams illustrate the overall experimental workflow and the logical relationship of the key steps in glycan labeling using this compound.

Conclusion

GDP-Fucose-Tetrazine, in conjunction with bioorthogonal click chemistry, offers a powerful and versatile platform for the study of fucosylated glycans in living systems. This approach allows for the specific labeling and visualization of these important biomolecules, providing valuable insights into their roles in health and disease. While the metabolic incorporation efficiency of fucose analogs can be a limiting factor, the exceptionally rapid kinetics of the tetrazine-TCO ligation help to ensure sensitive detection. The protocols and data presented in this guide provide a solid foundation for researchers to apply this innovative technology in their own investigations into the complex world of glycobiology.

References

A Technical Guide to GDP-Fucose-Tetrazine Click Chemistry: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles of Guanosine Diphosphate (GDP)-Fucose-Tetrazine (Tz) click chemistry, a powerful bioorthogonal tool for the specific labeling and investigation of fucosylated glycans. We will delve into the underlying enzymatic and chemical reactions, present quantitative data, and provide detailed experimental protocols and workflows.

Introduction to Fucosylation and Bioorthogonal Chemistry

Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycans and proteins, is a critical post-translational modification involved in a wide array of biological processes, including cell adhesion, signaling, and development.[1] The universal donor for these reactions is GDP-fucose, which is synthesized in mammalian cells through two main routes: the de novo pathway and the salvage pathway.[1] Dysregulation of fucosylation is a known hallmark of several diseases, including cancer, making the study of this modification paramount.[1]

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO), is one of the fastest and most specific bioorthogonal reactions known, proceeding rapidly without the need for a catalyst.[3]

GDP-Fucose-Tz click chemistry merges these two fields by using a GDP-fucose analogue bearing a tetrazine moiety. This allows for the enzymatic incorporation of the "click" handle into fucosylated biomolecules, which can then be tagged with a complementary TCO-bearing probe for detection, imaging, or isolation.

The Core Principle: A Two-Step Labeling Strategy

The fundamental workflow of this compound click chemistry involves two key steps:

-

Enzymatic Incorporation of the Tetrazine Handle: A GDP-fucose molecule chemically modified with a tetrazine group (this compound) is introduced to a biological system. Fucosyltransferases (FUTs), the enzymes responsible for fucosylation, recognize this analogue and transfer the fucose-tetrazine moiety onto their target glycans. This step can be performed in vitro using purified enzymes or within living cells by providing the modified sugar. The use of the GDP-fucose analogue directly can bypass the cellular salvage pathway, which may have limited efficiency in processing modified fucose monosaccharides.

-

Bioorthogonal Ligation: The tetrazine-tagged biomolecule is then reacted with a probe (e.g., a fluorophore, biotin, or drug molecule) that has been conjugated to a trans-cyclooctene (TCO). The IEDDA reaction between the tetrazine and TCO forms a stable covalent bond, thus specifically labeling the fucosylated molecule of interest.

Below is a logical diagram illustrating this two-step process.

Caption: The two-step process of this compound click chemistry.

Quantitative Data

The success of this technique hinges on the kinetics of both the enzymatic incorporation and the subsequent click reaction.

Fucosyltransferase Substrate Affinity

Fucosyltransferases exhibit a degree of promiscuity, allowing them to process analogues of GDP-fucose. While kinetic data for this compound is not extensively published, data from similar GDP-fucose analogues suggest that modifications are tolerated, albeit sometimes with a change in affinity. For comparison, the Michaelis constant (Km) for the natural substrate GDP-Fucose and the inhibition constant (Ki) for an analogue are presented below.

| Enzyme | Substrate/Inhibitor | Constant Type | Value (µM) |

| Fucosyltransferase V | GDP-Fucose | Km | 50.4 ± 5.5 |

| Fucosyltransferase V | GDP-carba-Fucose | Ki | 67.1 ± 9.8 |

Data sourced from.

This table indicates that fucosyltransferases can bind analogues with affinities similar to the natural substrate, supporting the feasibility of the enzymatic incorporation step.

Kinetics of the Tetrazine-TCO Ligation

The IEDDA reaction between tetrazines and TCO is exceptionally fast. The rate is typically described by a second-order rate constant (k₂), which is influenced by the substituents on both the tetrazine and the TCO, as well as the solvent. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.

| Tetrazine Reactant | Dienophile | Solvent/Temp | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 ± 400 |

| 3-phenyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |

| 3-(p-aminophenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 210 ± 20 |

Data compiled from.

These high reaction rates allow for efficient labeling at low, micromolar concentrations, which is ideal for applications in biological systems.

Application in Studying Signaling Pathways: The Notch Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development. The extracellular domain of the Notch receptor is modified by O-linked fucose, a modification that is essential for its proper function and interaction with its ligands (e.g., Delta and Serrate/Jagged). This fucosylation is catalyzed by Protein O-fucosyltransferase 1 (POFUT1). This compound chemistry can be a powerful tool to study the dynamics of Notch fucosylation.

Caption: O-fucosylation in the Notch signaling pathway.

By supplying cells with a tetrazine-modified fucose analogue that gets converted to this compound, or by directly introducing this compound, researchers can specifically tag newly synthesized and fucosylated Notch receptors. Subsequent ligation with a TCO-fluorophore would allow for the visualization of Notch trafficking, localization, and turnover.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in a this compound click chemistry workflow.

Chemoenzymatic Synthesis of this compound

This protocol describes a two-step synthesis: first, the chemical synthesis of a tetrazine-modified fucose, followed by its enzymatic conversion to the corresponding GDP-sugar. This approach leverages the specificity of enzymes for the final, complex step.

Step 1: Chemical Synthesis of Fucose-Tetrazine This step requires expertise in organic synthesis and involves modifying L-fucose at a position tolerated by fucosyltransferases (e.g., C-6) with a tetrazine moiety via a suitable linker.

Step 2: Enzymatic Synthesis of this compound This one-pot reaction uses the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.

-

Materials:

-

Fucose-Tetrazine (from Step 1)

-

Recombinant FKP enzyme

-

Adenosine triphosphate (ATP)

-

Guanosine triphosphate (GTP)

-

Inorganic pyrophosphatase (PPA)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl₂ or MnSO₄

-

-

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, Fucose-Tetrazine (e.g., 0.05 mmol), ATP (1.0 eq), GTP (1.0 eq), and MgCl₂ (10 mM).

-

Add inorganic pyrophosphatase (e.g., 90 units) to drive the reaction forward by degrading the pyrophosphate byproduct.

-

Initiate the reaction by adding a catalytic amount of purified FKP enzyme (e.g., 9 units).

-

Incubate the reaction mixture at 37°C for 5-6 hours with gentle shaking.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purify the resulting this compound using anion-exchange chromatography.

-

In Vitro Fucosylation Assay

This protocol allows for the enzymatic transfer of Fucose-Tz to an acceptor substrate using a specific fucosyltransferase.

-

Materials:

-

Purified this compound

-

Recombinant Fucosyltransferase (e.g., FUT8)

-

Acceptor substrate (e.g., a specific asialo-glycoprotein or synthetic glycan)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Divalent cations (e.g., 5-10 mM MnCl₂)

-

-

Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, acceptor substrate (e.g., 1-5 mM), this compound (e.g., 1.5-3 mM), and MnCl₂.

-

Initiate the reaction by adding the fucosyltransferase (e.g., 0.1-1 mU).

-

Incubate the reaction at 37°C for 1 to 24 hours.

-

Terminate the reaction by heating at 100°C for 5 minutes.

-

The resulting tetrazine-labeled product can be used directly in a subsequent click reaction.

-

Cellular Labeling and Click Reaction

This protocol describes the metabolic labeling of cellular glycans with a fucose analogue and subsequent detection via click chemistry.

-

Materials:

-

Cultured mammalian cells

-

Peracetylated Fucose-Tetrazine analogue (for better cell permeability) or this compound for microinjection/cell permeabilization techniques.

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

TCO-conjugated fluorophore

-

-

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Dilute the peracetylated Fucose-Tetrazine stock solution directly into the cell culture medium to a final concentration of 50-100 µM.

-

Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).

-

-

Cell Harvesting and Fixation (for microscopy):

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again three times with PBS.

-

-

Click Reaction:

-

Prepare a labeling solution of the TCO-fluorophore in PBS (e.g., 5 µM).

-

Incubate the fixed cells with the TCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove the excess probe.

-

-

Analysis:

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

-

Summary and Outlook

This compound click chemistry provides a robust and highly specific method for the study of fucosylation. The high speed and bioorthogonality of the tetrazine-TCO ligation make it an ideal tool for applications ranging from basic glycobiology research to the development of targeted therapeutics. By combining the precision of enzymatic glycosylation with the efficiency of click chemistry, researchers are well-equipped to unravel the complex roles of fucosylation in health and disease.

References

The Evolving Landscape of Glycan Analysis: A Technical Guide to GDP-Fucose-Tz Applications

For Researchers, Scientists, and Drug Development Professionals

The intricate world of cell surface glycans, collectively known as the glycocalyx, plays a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses and disease progression. Understanding the composition and dynamics of these complex carbohydrate structures is paramount for advancing biological research and developing novel therapeutics. This technical guide delves into the application of a powerful chemoenzymatic tool, GDP-Fucose-Tetrazine (GDP-Fucose-Tz), for the targeted analysis of fucosylated glycans on the cell surface. By leveraging the cell's own enzymatic machinery and the principles of bioorthogonal chemistry, this compound offers a highly specific and versatile method for labeling, visualizing, and quantifying this critical class of glycans.

Introduction to Fucosylation and its Significance

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a crucial post-translational modification.[1] This process is mediated by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from the donor substrate, guanosine diphosphate-fucose (GDP-fucose), to various acceptor molecules.[1][2] Aberrant fucosylation is a well-established hallmark of several pathological conditions, including cancer, where it is often associated with metastasis and inflammation.[3] Consequently, the ability to specifically analyze fucosylation patterns on the cell surface provides invaluable insights into disease mechanisms and presents opportunities for biomarker discovery and targeted drug development.

Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a powerful technique that exploits the promiscuity of cellular glycosylation pathways to incorporate unnatural, chemically tagged monosaccharides into glycans.[4] Instead of using fucose analogs that rely on the salvage pathway for conversion to a nucleotide sugar donor, this compound provides a more direct approach. As a pre-activated fucose donor, it can be directly utilized by fucosyltransferases in the Golgi apparatus to append a tetrazine-modified fucose onto nascent glycan chains. This bypasses potential bottlenecks in the salvage pathway and can lead to more efficient labeling.

The tetrazine moiety serves as a bioorthogonal handle, a chemical group that is inert to biological molecules but can react specifically with a complementary partner. In this case, the tetrazine reacts with a trans-cyclooctene (TCO)-functionalized probe in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This reaction is exceptionally fast and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.

Experimental Workflow for Cell Surface Glycan Analysis

A typical workflow for the analysis of cell surface fucosylation using this compound involves several key steps:

-

Metabolic Labeling: Cells of interest are incubated with this compound. The nucleotide sugar is transported into the Golgi apparatus where fucosyltransferases incorporate the tetrazine-modified fucose into cell surface glycans.

-

Bioorthogonal Ligation (Click Chemistry): The metabolically labeled cells are then treated with a TCO-functionalized reporter molecule. This could be a fluorescent dye for imaging, biotin for affinity purification and subsequent proteomic analysis, or other tags for specific applications. The tetrazine and TCO groups react selectively, covalently attaching the reporter to the fucosylated glycans.

-

Analysis: The labeled cells can then be analyzed by a variety of methods:

-

Fluorescence Microscopy: To visualize the spatial distribution of fucosylated glycans on the cell surface.

-

Flow Cytometry: To quantify the overall level of cell surface fucosylation across a cell population.

-

Western Blotting: To detect fucosylated glycoproteins in cell lysates.

-

Mass Spectrometry: For in-depth glycomic and glycoproteomic analysis to identify specific fucosylated glycans and their carrier proteins.

-

Below is a graphical representation of this experimental workflow.

Fucosylation in Key Signaling Pathways

Alterations in fucosylation can have profound effects on major signaling pathways implicated in development and disease.

Notch Signaling

The Notch signaling pathway is a highly conserved pathway crucial for cell fate determination. O-fucosylation of Notch receptors, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This modification, occurring on epidermal growth factor-like (EGF) repeats of the Notch extracellular domain, can be further elongated by Fringe glycosyltransferases, which modulates ligand binding and signaling activation.

EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. The fucosylation status of EGFR has been shown to modulate its activity. Core fucosylation (α1,6-fucosylation) of N-glycans on EGFR, catalyzed by FUT8, can enhance ligand binding and subsequent receptor phosphorylation and downstream signaling. Conversely, terminal fucosylation can have inhibitory effects.

Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix adhesion and play critical roles in cell migration, proliferation, and survival. N-glycosylation of integrin subunits is essential for their proper function, and alterations in fucosylation can impact integrin-mediated signaling and cell adhesion.

Quantitative Data Presentation

The efficiency of metabolic labeling and subsequent click chemistry can be quantified to ensure robust and reproducible results. The following tables provide a summary of key parameters and representative data that can be obtained from such experiments.

Table 1: Parameters for Metabolic Labeling and Tetrazine-TCO Ligation

| Parameter | Recommended Range | Notes |

| Metabolic Labeling | ||

| This compound Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity. |

| Incubation Time | 24 - 72 hours | Dependent on the turnover rate of the glycoproteins of interest. |

| Tetrazine-TCO Ligation | ||

| TCO-Probe Concentration | 1 - 10 µM (for imaging) | Lower concentrations can be used due to the fast reaction kinetics. |

| 1.05 - 1.5 molar excess (for conjugation) | A slight excess of the tetrazine-functionalized molecule is often recommended for efficient conjugation. | |

| Reaction Time | 15 - 60 minutes | The reaction is typically rapid at room temperature. |

| Reaction Buffer | PBS, pH 7.4 | The reaction is robust in aqueous buffers at physiological pH. |

Table 2: Representative Quantitative Analysis of Cell Surface Fucosylation by Flow Cytometry

| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change over Control |

| Control Cells | Untreated | 150 ± 20 | 1.0 |

| This compound only | 165 ± 25 | 1.1 | |

| TCO-Fluorophore only | 180 ± 30 | 1.2 | |

| Experimental Cells | This compound + TCO-Fluorophore | 1800 ± 150 | 12.0 |

| FUT8 Knockout Cells | This compound + TCO-Fluorophore | 250 ± 40 | 1.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

-

Cell Culture: Plate cells of interest in appropriate culture vessels and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM).

-

Metabolic Labeling: Remove the existing culture medium and wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Harvest:

-

For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then proceed to the click chemistry reaction or cell lysis.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in the appropriate buffer for the next step.

-

Protocol 2: Tetrazine-TCO Click Chemistry for Live Cell Imaging

-

Prepare TCO-Fluorophore Solution: Prepare a working solution of the TCO-functionalized fluorescent dye in pre-warmed cell culture medium or PBS. A final concentration of 1-10 µM is a good starting point.

-

Labeling Reaction:

-

For adherent cells, add the TCO-fluorophore solution directly to the culture dish containing the metabolically labeled cells.

-

For suspension cells, add the TCO-fluorophore solution to the resuspended cell pellet.

-

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Wash the cells two to three times with warm PBS or culture medium to remove unbound TCO-fluorophore and reduce background fluorescence.

-

Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis of Fucosylated Glycoproteins

-

Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.

-

Alkylate free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion: Dilute the sample to reduce the concentration of denaturants and add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

-

Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants.

-

Glycopeptide Enrichment (Optional): To increase the detection of low-abundance glycopeptides, an enrichment step using lectin affinity chromatography (e.g., with Lens culinaris agglutinin for core fucosylated glycans) can be performed.

-

LC-MS/MS Analysis: Analyze the prepared peptide or glycopeptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify fucosylated species.

Conclusion

This compound, in conjunction with tetrazine-TCO click chemistry, provides a robust and versatile platform for the study of cell surface fucosylation. This approach offers high specificity and biocompatibility, enabling a wide range of applications from live-cell imaging to in-depth proteomic analysis. As our understanding of the critical roles of fucosylation in health and disease continues to grow, tools like this compound will be indispensable for researchers and drug development professionals seeking to unravel the complexities of the glycocalyx and harness this knowledge for therapeutic benefit.

References

- 1. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Exploring De Novo vs. Salvage Pathways with GDP-Fucose-Tz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary biosynthetic pathways of Guanosine Diphosphate (GDP)-Fucose—the de novo and salvage pathways. It details the enzymatic steps, regulatory interplay, and experimental methodologies to dissect and quantify the flux through each pathway. A key focus is placed on the application of the bioorthogonal probe, GDP-Fucose-Tz, for metabolic labeling and visualization of fucosylated glycans. This guide is intended to equip researchers with the foundational knowledge and practical protocols to investigate the roles of these pathways in health and disease, and to aid in the development of novel therapeutics targeting fucosylation.

Introduction to GDP-Fucose Biosynthesis

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] The donor substrate for all fucosylation reactions is GDP-Fucose, which is synthesized in mammalian cells through two distinct pathways: the de novo pathway and the salvage pathway.[2][3] While the de novo pathway is considered the primary source of GDP-Fucose, the salvage pathway plays a crucial role in recycling fucose from extracellular sources and lysosomal degradation of glycoconjugates.[4] Dysregulation of fucosylation has been implicated in various diseases, including cancer and inflammation, making the enzymes of these pathways attractive targets for drug development.

The De Novo and Salvage Pathways: A Comparative Overview

The de novo and salvage pathways for GDP-Fucose biosynthesis are distinct in their starting substrates and enzymatic machinery, yet they exhibit a complex interplay and mutual regulation.

The De Novo Pathway

The de novo pathway synthesizes GDP-Fucose from GDP-Mannose in a two-step enzymatic process primarily occurring in the cytoplasm. This pathway is estimated to contribute approximately 90% of the total cellular GDP-Fucose pool under normal conditions.

-

Step 1: GDP-Mannose to GDP-4-keto-6-deoxymannose: The first committed step is catalyzed by GDP-Mannose 4,6-dehydratase (GMDS).

-

Step 2: GDP-4-keto-6-deoxymannose to GDP-Fucose: This step is carried out by the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein).

The Salvage Pathway

The salvage pathway utilizes free L-fucose, derived from either the extracellular environment or the breakdown of endogenous glycoproteins, to generate GDP-Fucose. This pathway is a secondary route but can compensate for defects in the de novo pathway.

-

Step 1: Fucose to Fucose-1-phosphate: Free fucose is phosphorylated by Fucokinase (FCSK).

-

Step 2: Fucose-1-phosphate to GDP-Fucose: Fucose-1-phosphate is then converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (FPGT).

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the de novo and salvage pathways of GDP-Fucose biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Cell Line | Substrate | K_m_ (µM) |

| GDP-mannose 4,6-dehydratase (GMDS) | E. coli | GDP-mannose | 25 |

| GDP-mannose 4,6-dehydratase (GMDS) | Human (recombinant) | GDP-mannose | 28 |

| GDP-fucose pyrophosphorylase (FPGT) | Human | L-fucose-1-phosphate | 130 |

| Fucokinase (FCSK) | Human | L-fucose | 20 |

Note: k_cat_ values are often not reported in all studies.

Table 2: Intracellular Metabolite Concentrations in HEK293T Cells

| Cell Line | Condition | GDP-fucose (µM) | Reference |

| Wild-type | Unsupplemented | ~16 | |

| Wild-type | + 5mM Fucose | ~400 | |

| GMDS knockout | Unsupplemented | ~3 | |

| GMDS knockout | + 5mM Fucose | ~500 | |

| TSTA3 knockout | Unsupplemented | ~0 | |

| TSTA3 knockout | + 5mM Fucose | ~2400 | |

| FCSK knockout | Unsupplemented | ~12 | |

| FCSK knockout | + 5mM Fucose | Does not increase |

Signaling Pathways and Experimental Workflows

GDP-Fucose Biosynthesis Pathways

The following diagram illustrates the enzymatic steps of the de novo and salvage pathways for GDP-Fucose synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GDP-Fucose-Tetrazine (GDP-Fucose-Tz) for the Identification of Fucosylated Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes. This modification plays a pivotal role in cell-cell recognition, signaling pathways, and immune responses. Aberrant fucosylation has been increasingly implicated in various diseases, including cancer, inflammation, and developmental disorders, making fucosylated proteins attractive targets for diagnostics and therapeutic intervention.

The study of fucosylation has been greatly advanced by the development of chemical biology tools that enable the detection and identification of fucosylated biomolecules. One such powerful approach is metabolic labeling, where a modified sugar analog is introduced to cells, incorporated into glycans through the cell's own metabolic pathways, and subsequently detected via a bioorthogonal chemical reaction.

This technical guide provides a comprehensive overview of a novel tool for fucosylated protein identification: GDP-Fucose-Tetrazine (GDP-Fucose-Tz). We will delve into the core principles of its application, from metabolic labeling to protein identification by mass spectrometry, and discuss its potential in advancing our understanding of fucosylation in health and disease.

The Principle: Metabolic Labeling and Bioorthogonal Chemistry

The identification of fucosylated proteins using this compound leverages a two-step strategy:

-

Metabolic Labeling: Cells are supplied with a fucose analog bearing a tetrazine (Tz) moiety. This analog is processed by the cellular machinery of the fucose salvage pathway, ultimately leading to the formation of this compound. Fucosyltransferases (FUTs) then utilize this modified sugar donor to incorporate the fucose-tetrazine conjugate into newly synthesized glycoproteins.

-

Bioorthogonal Ligation: The tetrazine handle on the fucosylated proteins allows for a highly specific and rapid reaction with a complementary probe containing a strained alkene, such as a trans-cyclooctene (TCO). This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is bioorthogonal, meaning it proceeds efficiently within a biological system without interfering with native biochemical processes. The TCO-containing probe can be appended with a reporter tag, such as biotin for enrichment or a fluorophore for imaging.

Signaling Pathways Modulated by Fucosylation

Fucosylation is known to critically modulate the function of key signaling pathways implicated in development and disease. The ability to identify fucosylated proteins with tools like this compound can provide invaluable insights into these regulatory mechanisms.

Notch Signaling Pathway

O-fucosylation of Epidermal Growth Factor-like (EGF) repeats in the Notch receptor, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This pathway governs cell fate decisions during development and in adult tissue homeostasis. Dysregulation of Notch signaling is a hallmark of various cancers and developmental disorders.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Core fucosylation (α1,6-fucosylation) of the N-glycans on EGFR, catalyzed by fucosyltransferase 8 (FUT8), has been shown to stabilize the receptor's conformation, leading to enhanced dimerization and activation upon ligand binding. Increased fucosylation of EGFR is often associated with cancer progression and resistance to therapy.

Experimental Workflow for Identifying Fucosylated Proteins using this compound

The following outlines a comprehensive, albeit inferred, workflow for the application of this compound in a research setting.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols based on established methodologies for metabolic glycoengineering and proteomic analysis.

Protocol 1: Metabolic Labeling of Cells with Fucose-Tetrazine

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of the peracetylated fucose-tetrazine analog (Ac-Fuc-Tz) in DMSO. The peracetyl groups enhance cell permeability. Dilute the stock solution in a complete cell culture medium to a final concentration in the range of 25-100 µM.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated sugar analog. Harvest the cells by scraping or trypsinization.

Protocol 2: iEDDA Ligation and Enrichment of Fucosylated Proteins

-

Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

iEDDA Ligation: To the cell lysate, add a TCO-biotin conjugate to a final concentration of 50-100 µM. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated fucosylated proteins.

-

Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

Protocol 3: Sample Preparation for Mass Spectrometry

-

On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-